1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride
Description
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5.2ClH/c1-2-4-14-5-9(13-10(14)3-1)6-15-8-11-7-12-15;;/h1-5,7-8H,6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVRUCPHIVDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=NC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB three-component reaction is pivotal for constructing the imidazo[1,2-a]pyridine core. A representative protocol involves condensation of 2-aminopyridine, aldehydes, and isocyanides under microwave irradiation (150 W, 60°C) in ethanol with NH₄Cl as a catalyst. This method achieves high regioselectivity for the 2-position, critical for subsequent methyl-triazole functionalization. For example, 2-(chloromethyl)imidazo[1,2-a]pyridine intermediates are synthesized in yields exceeding 75%.
Metal-Free Cyclization Strategies
Bromomalonaldehyde and 2-aminopyridines undergo cyclocondensation in ethanol–water media under microwave assistance to yield 3-carbaldehyde-substituted imidazo[1,2-a]pyridines. This approach avoids transition metals, reducing purification challenges. The reaction proceeds via enamine intermediates, confirmed by isolation of tautomeric forms.
Functionalization at the 2-Position
Chloromethylation and Nucleophilic Substitution
2-(Hydroxymethyl)imidazo[1,2-a]pyridines are converted to chloromethyl derivatives using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with 1H-1,2,4-triazole in acetonitrile at 50°C for 48 hours introduces the triazole moiety. For instance, Kusy et al. reported 85–90% yields for analogous sulfenylation reactions.
Key Reaction Pathway
- Imidazo[1,2-a]pyridine-2-methanol → Chloromethyl derivative (SOCl₂, reflux)
- Nucleophilic substitution with 1H-1,2,4-triazole (MeCN, 50°C).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One-Pot GBB-CuAAC Strategy
A novel one-pot method combines GBB reaction with CuAAC to assemble the target compound:
- GBB Step : 2-aminopyridine, aldehyde, and tert-butyl isocyanide react in ethanol under microwave irradiation.
- CuAAC Step : The intermediate reacts with phenylacetylene derivatives in tert-butanol/water with CuSO₄·5H₂O and sodium ascorbate.
This tandem approach achieves 65–78% yields for triazole-linked imidazo[1,2-a]pyridines.
Micellar Media Optimization
Cu(II)–ascorbate catalysts in sodium dodecyl sulfate (SDS) micellar media enhance reaction efficiency. The system facilitates 5-exo-dig cycloisomerization of alkynes with imine intermediates, yielding 80–85% of triazole derivatives at 50°C.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is treated with hydrochloric acid (2.0 equiv.) in dichloromethane, followed by solvent evaporation. Recrystallization from ethanol/water (1:1) affords the dihydrochloride salt with >95% purity.
Characterization Data
- ¹H NMR (D₂O) : δ 8.72 (s, 1H, triazole-H), 7.95–7.30 (m, 4H, imidazopyridine-H), 5.42 (s, 2H, CH₂).
- HPLC : Retention time 12.3 min (C18 column, 0.1% TFA/ACN).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Regioselectivity : Competing 1,2,3-triazole formation is mitigated by using tert-butyl isocyanide in the GBB step.
- Byproducts : Hydrolysis of chloromethyl intermediates is minimized by anhydrous conditions.
- Scale-Up : Micellar media reduce catalyst loading (0.05 equiv. CuSO₄) while maintaining yields >80%.
Chemical Reactions Analysis
Types of Reactions
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines imidazole and triazole rings, which are known for their pharmacological significance. The molecular formula is , with a molecular weight of approximately 303.16 g/mol. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that derivatives of imidazole and triazole exhibit significant antimicrobial activity. Studies have shown that 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride can inhibit the growth of various pathogenic bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth . The imidazole moiety plays a crucial role in enhancing the compound's ability to interact with DNA and proteins involved in cancer progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a potential candidate for treating inflammatory diseases .
Pharmaceutical Applications
The unique properties of this compound position it as a valuable lead compound in drug discovery. Its ability to target multiple biological pathways allows for the development of multi-target drugs that can address complex diseases such as cancer and infections.
Case Study 1: Antimicrobial Activity
A study published in the International Journal of Creative Research Thoughts evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. The results indicated significant inhibition against gram-positive and gram-negative bacteria, highlighting the potential for developing new antibiotics .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer effects of triazole derivatives. The study demonstrated that specific modifications to the triazole ring could enhance cytotoxicity against breast cancer cell lines. This suggests that further exploration of this compound could lead to effective cancer therapies .
Mechanism of Action
The mechanism of action of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane Dihydrochloride
- Structural Differences :
- Replaces the 1,2,4-triazole with a 1,4-diazepane (7-membered ring containing two nitrogen atoms).
- Features a 6-chloro substituent on the imidazopyridine ring.
- Molecular Formula : C₁₃H₁₉Cl₃N₄ (vs. hypothetical ~C₁₂H₁₄Cl₂N₆ for the target compound, assuming similar substitution).
- The chloro substituent increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
- Structural Differences :
- Substitutes the triazole with a pyrazole ring (5-membered, two adjacent nitrogen atoms).
- Contains a partially hydrogenated imidazopyridine ring (5H,6H,7H,8H).
- Molecular Formula : C₁₁H₁₆ClN₅.
- Hydrogenation of the imidazopyridine ring may reduce aromaticity, altering electronic properties and metabolic stability .
Methyl 1H-1,2,4-triazole-5-carboxylate Derivatives
- Structural Context :
- Key Differences :
Structural and Functional Comparison Table
| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| Target Compound | Imidazopyridine + Triazole | None (unsubstituted imidazopyridine) | ~C₁₂H₁₄Cl₂N₆* | Rigid triazole; dihydrochloride salt |
| 1-({6-Chloroimidazo...}methyl)-1,4-diazepane | Imidazopyridine + Diazepane | 6-Cl on imidazopyridine | C₁₃H₁₉Cl₃N₄ | Flexible diazepane; chloro substituent |
| 2-(1-Methyl-pyrazol-4-yl)-imidazopyridine | Imidazopyridine + Pyrazole | Partially hydrogenated imidazopyridine | C₁₁H₁₆ClN₅ | Pyrazole; reduced aromaticity |
| Methyl triazole-carboxylate analog | Imidazopyridine + Triazole | Cyclopropyl on imidazopyridine | C₁₄H₁₆N₆O₂ | Carboxylate ester; metabolic stability |
*Hypothetical formula based on structural analogs.
Biological Activity
The compound 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride is a derivative of imidazo[1,2-a]pyridine fused with a 1,2,4-triazole moiety. This structure imparts a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, structure-activity relationship (SAR), and relevant case studies.
- Chemical Formula : C₁₁H₁₁N₅·2HCl
- Molecular Weight : 265.19 g/mol
- IUPAC Name : this compound
- Appearance : White powder
Biological Activity Overview
The biological activity of imidazo[1,2-a]pyridine derivatives is well-documented. These compounds exhibit various pharmacological effects including:
- Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been tested against Candida species and other pathogenic fungi, demonstrating promising antifungal activity .
- Antitumor Activity : Compounds containing the imidazo[1,2-a]pyridine scaffold have been reported to possess anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines .
- Anticonvulsant Effects : Certain derivatives exhibit anticonvulsant activity, providing potential therapeutic avenues for epilepsy .
Structure-Activity Relationship (SAR)
The SAR of imidazo[1,2-a]pyridine derivatives indicates that modifications to the triazole and imidazole rings can significantly affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazole ring | Enhanced potency against specific cancer cell lines |
| Variation in the triazole substituents | Altered antifungal efficacy against different strains |
Case Studies
-
Antifungal Activity Study :
A study evaluated the antifungal properties of several triazole derivatives against clinical strains of Candida species. The compound demonstrated an IC₅₀ value comparable to established antifungal agents, indicating its potential as a therapeutic candidate . -
Anticancer Evaluation :
In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell growth at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . -
Anticonvulsant Screening :
A series of compounds were tested for their anticonvulsant properties using the maximal electroshock seizure (MES) test in rodents. The results indicated that certain modifications to the triazole ring improved efficacy and reduced toxicity .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | 2-Aminopyridine + α-bromoketone, K₂CO₃, DMF, 80°C | 65–75 | |
| Triazole Functionalization | 1H-1,2,4-triazole, HCl, MeOH, reflux | 50–60 |
Which analytical techniques are recommended for characterizing this compound?
Basic Research Question
Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, particularly distinguishing triazole and imidazo[1,2-a]pyridine signals (e.g., δ 7.8–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₂Cl₂N₆: 303.0522) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. Table 2: Key Analytical Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₶) | Triazole CH at δ 8.2 ppm; imidazo protons at δ 7.5–8.3 ppm | |
| HRMS (ESI) | Found: 303.0525; Calculated: 303.0522 |
How can researchers address low yields during the cyclization step?
Advanced Research Question
Low yields in imidazo[1,2-a]pyridine formation often stem from competing side reactions. Mitigation strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF or ethanol .
- Catalytic Additives : Using iodine (0.1 equiv) or Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Temperature Control : Maintaining 80–100°C prevents intermediate degradation .
Example : A study achieved 75% yield by replacing ethanol with DMF and adding catalytic iodine .
How to resolve discrepancies in NMR data for structural confirmation?
Advanced Research Question
Conflicting NMR signals may arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish overlapping peaks (e.g., triazole vs. imidazo protons) .
- Dynamic NMR Experiments : Monitor temperature-dependent shifts to identify tautomeric equilibria .
- Purification Reassessment : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate pure fractions before analysis .
Case Study : A related imidazo[1,2-a]pyridine derivative showed δ 8.1 ppm for a triazole CH, resolved via HSQC as a distinct carbon signal at δ 142 ppm .
What strategies evaluate the biological activity of this compound?
Advanced Research Question
Mechanistic studies require a combination of in vitro and in silico approaches:
- Enzyme Inhibition Assays : Test activity against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify bioavailability in cell lines .
- Molecular Docking : Simulate binding to target proteins (e.g., human constitutive androstane receptor) using AutoDock Vina .
Q. Table 3: Preliminary Biological Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.85 ± 0.1 | |
| Cytotoxicity (HeLa) | N/A | >100 |
How to analyze contradictory bioactivity results across studies?
Advanced Research Question
Discrepancies may arise from assay conditions or compound stability. Solutions:
- Dose-Response Repetition : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate .
- Metabolic Stability Testing : Incubate with liver microsomes to assess degradation pathways .
- Batch Purity Verification : Ensure >95% purity via HPLC before biological testing .
Example : A 2023 study attributed inconsistent CAR activation data to batch impurities; repurification via column chromatography resolved the issue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
